
3-(Pentafluorophenyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pentafluorophenyl)propionamide is an organic compound with the molecular formula C9H6F5NO It is characterized by the presence of a pentafluorophenyl group attached to a propionamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentafluorophenyl)propionamide typically involves the reaction of pentafluorobenzene with acrylonitrile, followed by hydrolysis and subsequent amidation. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations. For example, the initial reaction may be carried out in the presence of a base such as potassium carbonate, followed by hydrolysis using an acid like hydrochloric acid, and finally amidation using ammonia or an amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pentafluorophenyl)propionamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pentafluorophenylacetic acid, while reduction can produce pentafluorophenylethylamine. Substitution reactions can lead to a variety of substituted pentafluorophenyl derivatives .
Applications De Recherche Scientifique
3-(Pentafluorophenyl)propionamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is employed in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the development of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 3-(Pentafluorophenyl)propionamide involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group can engage in unique π-interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Pentafluorophenyl)propionamide include:
Pentafluorophenyl esters: These compounds share the pentafluorophenyl group and are used in similar applications, particularly in bioconjugation and peptide synthesis.
Perfluorophenyl-substituted diketones and triketones: These compounds exhibit similar electronic properties and are used in materials science and catalysis.
Uniqueness
This compound is unique due to its specific combination of the pentafluorophenyl group and the propionamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H6F5NO |
|---|---|
Poids moléculaire |
239.14 g/mol |
Nom IUPAC |
3-(2,3,4,5,6-pentafluorophenyl)propanamide |
InChI |
InChI=1S/C9H6F5NO/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H2,(H2,15,16) |
Clé InChI |
SQAOPJSPFRAAKB-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)N)C1=C(C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


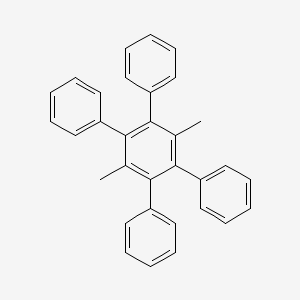
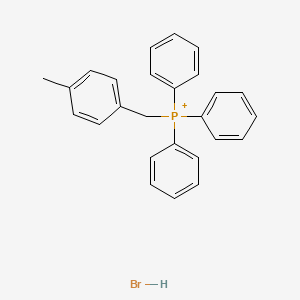
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11961336.png)


![6-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11961358.png)
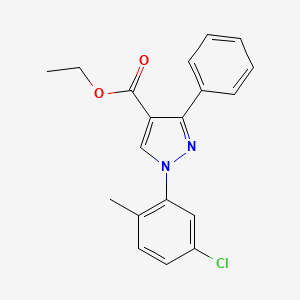
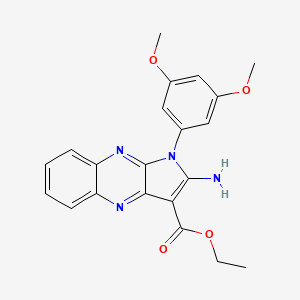
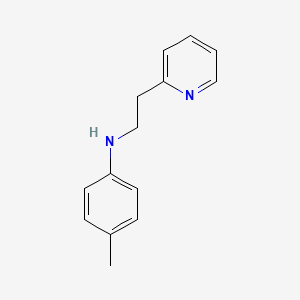
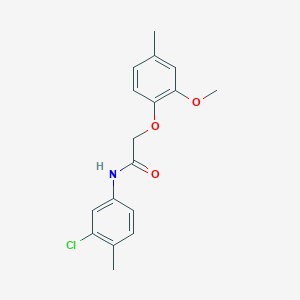

![1,2-Benzenediamine, N,N'-bis[(4-nitrophenyl)methylene]-](/img/structure/B11961397.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11961408.png)

